N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-8-4-5-9-15(14)20(16)10-12-6-2-3-7-13(12)17/h2-9H,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZYDDZLCABPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971895 | |
| Record name | N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5648-61-3 | |
| Record name | N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Acidic (HCl/H₂O) | N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | 2-Aminobenzimidazole derivative + acetic acid | |
| Basic (NaOH/H₂O) | This compound | 2-Aminobenzimidazole derivative + sodium acetate |
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Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid/base catalysis.
-
Applications : Hydrolysis is utilized to study metabolic pathways or generate bioactive intermediates.
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, enabling structural diversification.
| Reaction Type | Conditions | Reactants | Products | Reference |
|---|---|---|---|---|
| NAS with NH₃ | Ethanol, reflux | Ammonia | Phenylamine derivative | |
| NAS with Methoxide | DMF, 80°C | Sodium methoxide | Methoxy-substituted analog |
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Key Insight : The electron-withdrawing chlorine atom activates the phenyl ring for substitution, particularly at the para position relative to the benzimidazole .
Condensation Reactions
The acetamide’s NH group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, enhancing antioxidant or chelating properties.
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Reflux with RCHO | Aryl aldehyde | Schiff base (e.g., N-arylideneacetamide) |
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Example : Reaction with 4-nitrobenzaldehyde yields a Schiff base derivative showing enhanced free radical scavenging in DPPH assays .
Oxidation and Reduction
While direct data on oxidation/reduction of this compound is limited, analogous benzimidazole acetamides exhibit the following:
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Oxidation : The benzimidazole ring resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexane derivative, altering lipophilicity.
Cyclization Reactions
Under specific conditions, the compound can undergo cyclization to form fused heterocycles. For example:
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Reaction with thioglycolic acid forms thiazolidinone derivatives, which are studied for anticonvulsant activity .
Interaction with Biological Targets
While not a classical chemical reaction, binding studies reveal:
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives, including N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide, have been extensively studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, enhancing its efficacy against various cancer types.
Case Studies
- A study demonstrated that a benzimidazole derivative exhibited significant cytotoxic effects on A549 non-small cell lung cancer cells with an IC₅₀ value of approximately 7.3 µmol/L .
- Another research highlighted the potential of benzimidazole derivatives in overcoming resistance to conventional chemotherapeutics by targeting multiple pathways simultaneously .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent against various pathogens.
Antibacterial Properties
- Research indicates that benzimidazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds have demonstrated MIC values comparable to standard antibiotics like Ciprofloxacin against Staphylococcus aureus and E. coli .
Antifungal Activity
- Certain derivatives have shown antifungal efficacy against strains such as Candida albicans, with MIC values indicating effectiveness in inhibiting fungal growth .
Other Therapeutic Potentials
Besides anticancer and antimicrobial applications, this compound has been investigated for additional therapeutic effects:
Anti-inflammatory Effects
Benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Some studies have reported antiviral activity against HIV strains, with certain compounds demonstrating IC₅₀ values lower than those of standard treatments .
Comparative Analysis of Benzimidazole Derivatives
Mechanism of Action
The mechanism of action of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the function of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Acetamide Substituents
Compound A : N-[2-[1-[(3-Chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
- Structural Differences : The 3-chlorophenylmethyl group (vs. 2-chlorophenylmethyl) alters steric and electronic interactions. The ethyl spacer between benzimidazole and acetamide may reduce rigidity.
- Implications : Positional isomerism of the chlorophenyl group could affect binding to targets like DNA or enzymes.
Compound B : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl) benzamide
- Structural Differences: A thioether linker (-S-) replaces the direct acetamide bond.
- Activity : Sulfur-containing analogs often exhibit enhanced antibacterial and anticancer activities due to improved redox properties .
Compound C : 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Nitroimidazole Derivatives (Non-Benzimidazoles)
Metronidazole and Fexinidazole
- Structural Differences : Nitroimidazole core (vs. benzimidazole) with a nitro group essential for anaerobic antiparasitic activity.
- Mechanism: Nitro group reduction generates toxic radicals, absent in benzimidazoles. N-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]acetamide likely acts via non-radical mechanisms, such as enzyme inhibition .
Imidazole Derivatives with Sulfonamide Groups
Compound D : N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
Antimicrobial Activity
- Benzimidazoles : Derivatives with thioacetamido groups (e.g., Compound B) show potent activity against Clostridioides difficile and parasites . The 2-chlorophenylmethyl group in the target compound may enhance Gram-positive bacterial targeting due to increased lipophilicity .
- Nitroimidazoles : Broader anaerobic coverage but higher mutagenicity risks .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Benzimidazoles with dimethylaminoethyl groups (e.g., , Compound 3) exhibit AChE inhibition, relevant for Alzheimer’s disease. The target compound’s acetamide may mimic carbamate inhibitors but lacks the cationic center critical for AChE binding .
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | ~327.8 | 3.2 | 1 (Acetamide NH) |
| Compound B | ~450.1 | 4.5 | 2 (Benzamide NH) |
| Metronidazole | 171.2 | -0.1 | 2 (Nitro, OH) |
Biological Activity
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide, a benzimidazole derivative, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound features a benzimidazole core linked to an acetamide group and a chlorophenyl substituent , which contributes to its biological activity. The structural formula can be represented as follows:
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The benzimidazole core allows it to bind to biopolymers, potentially inhibiting enzymes or interfering with cellular processes. This interaction may disrupt vital biological functions, making it effective against various pathogens and cancer cells.
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties . Research indicates that compounds with a benzimidazole structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antiviral Activity
The compound has also been investigated for its antiviral properties , particularly against HIV. Studies have reported that certain benzimidazole derivatives exhibit potent activity against HIV strains, with effective concentrations in the low micromolar range .
Anticancer Activity
This compound has demonstrated promising anticancer activity in various cell lines. A study evaluated its effects on A549 (lung cancer) and Caco-2 (colon cancer) cells, revealing significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as a therapeutic agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25 | Moderate |
| Caco-2 | 15 | Significant |
Case Studies
- Antimicrobial Efficacy Study : A recent study focused on synthesizing various benzimidazole derivatives, including this compound. The findings indicated that this compound exhibited strong antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Research : Another investigation assessed the anticancer properties of this compound in vitro using different cancer cell lines. Results showed that treatment with this compound significantly reduced cell viability in Caco-2 cells compared to controls, emphasizing its selective toxicity towards cancerous cells .
Q & A
Spectroscopy :
- : Verify aromatic proton environments and acetamide NH signals (~8–10 ppm).
- IR: Confirm C=O stretch (~1650–1700 cm) and N-H bend (~1550 cm) .
Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.4% deviation) .
Advanced Research Questions
Q. How can researchers optimize low-yield multi-step syntheses for similar benzimidazole acetamides?
- Methodological Answer :
Intermediate Stabilization : Protect reactive groups (e.g., NH in benzimidazole) to prevent side reactions .
Catalyst Screening : Test alternatives to EDC, such as HOBt/DCC, to improve coupling efficiency .
Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance solubility .
Yield Tracking : Use LC-MS to identify bottlenecks in stepwise reactions .
Q. What crystallographic features influence the hydrogen-bonding network and stability of this compound?
- Methodological Answer :
X-ray Crystallography : Resolve asymmetric units to identify conformational variations (e.g., dihedral angles between chlorophenyl and benzimidazole rings: 54.8°–77.5°) .
Hydrogen Bond Analysis : Detect N–H⋯O/N interactions (e.g., R(8) motifs) stabilizing dimeric structures .
Thermal Stability : Correlate melting points (473–491 K) with crystal packing density .
Q. How should contradictory biological activity data for structurally analogous acetamides be reconciled?
- Methodological Answer :
Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed concentrations, cell lines) .
Purity Validation : Ensure >95% purity via HPLC to exclude impurities as confounding factors .
Computational Modeling : Perform docking studies to assess binding affinity variations due to substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) .
Methodological Notes
- Advanced Techniques : References to HMBC/HSQC NMR and asymmetric unit analysis highlight specialized approaches.
- Data Contradiction : Emphasis on replication and computational validation addresses reproducibility challenges in structure-activity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
